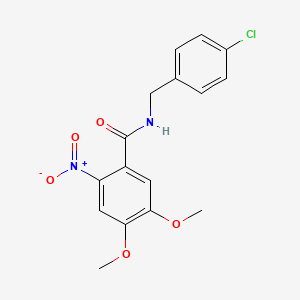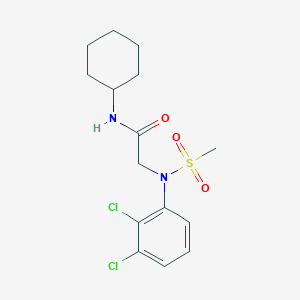![molecular formula C17H19FN2O3S B3651469 2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B3651469.png)
2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines a methanesulfonamide group with a fluorophenyl and dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide typically involves the reaction of 2,3-dimethylphenylamine with methanesulfonyl chloride to form the intermediate 2,3-dimethylphenylmethanesulfonamide. This intermediate is then reacted with 2-fluoroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and anhydrous solvents to prevent side reactions and ensure high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl and dimethylphenyl groups can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)methanesulfonamide: This compound shares the methanesulfonamide and dimethylphenyl groups but lacks the fluorophenyl substituent.
N-(2-Fluorophenyl)methanesulfonamide: This compound contains the methanesulfonamide and fluorophenyl groups but lacks the dimethylphenyl substituent.
2,3-Dimethylphenylamine: This compound is a precursor in the synthesis of the target compound and contains the dimethylphenyl group.
Uniqueness
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-fluorophenyl)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorophenyl and dimethylphenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-7-6-10-16(13(12)2)20(24(3,22)23)11-17(21)19-15-9-5-4-8-14(15)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMKRDRGWXOYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3651390.png)

![METHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE](/img/structure/B3651405.png)
![N-[4-(4-bromophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3651413.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxybenzamide](/img/structure/B3651428.png)
![N-(4-METHYLPHENYL)-2-{[4-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3651432.png)

![ETHYL 2-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3651442.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3651443.png)
![(4E)-4-({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B3651452.png)
![N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3651461.png)
![1-(4-FLUOROBENZENESULFONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B3651463.png)
![5-[[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3651472.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3651474.png)
